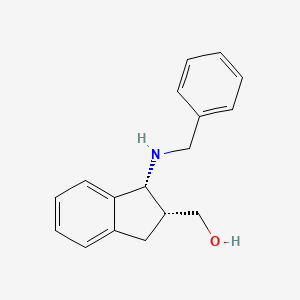

(cis-1-Benzylamino-indan-2-yl)-methanol

Description

(cis-1-Benzylamino-indan-2-yl)-methanol is a chiral organic compound featuring an indan ring system substituted with a benzylamino group at the 1-position and a hydroxymethyl (-CH2OH) group at the 2-position in a cis-configuration. This structural motif confers unique physicochemical and pharmacological properties, making it a candidate for applications in medicinal chemistry, particularly in targeting neurological or metabolic pathways. The cis-configuration is critical for its stereoselective interactions with biological targets, such as enzymes or receptors, which are often sensitive to spatial arrangement .

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

[(1R,2R)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol |

InChI |

InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m0/s1 |

InChI Key |

HCVGWUBTJZNXET-DOTOQJQBSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (cis-1-Benzylamino-indan-2-yl)-methanol

Reductive Amination Route

This approach starts from 1-indanone or its derivatives, which undergo reductive amination with benzylamine to form an imine intermediate. Subsequent stereoselective reduction yields the amino alcohol.

Typical Procedure:

- Step 1: Condensation of 1-indanone with benzylamine in the presence of a mild acid catalyst to form an imine intermediate.

- Step 2: Reduction of the imine using a hydride donor such as sodium borohydride (NaBH4) or a chiral reducing agent to favor the cis configuration.

- Step 3: Purification of the product to isolate the cis-isomer.

Reaction Conditions and Yields:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or mixed solvents | Polar solvents favor imine formation |

| Temperature | 0–25 °C | Room temperature to mild cooling |

| Reducing Agent | NaBH4, or chiral borohydrides | Chiral agents improve stereoselectivity |

| Reaction Time | 2–5 hours | Depends on scale and catalyst |

| Yield | 60–85% | Higher with optimized conditions |

| Stereoselectivity | cis/trans ratio up to 90:10 | Enhanced by chiral catalysts or additives |

Notes: The use of chiral catalysts or auxiliaries can significantly improve the cis-selectivity in the reduction step. For example, employing chiral borohydride derivatives or catalytic hydrogenation with chiral ligands can yield high enantiomeric excesses of the cis-isomer.

Nucleophilic Addition to Indan-2-yl Intermediates

An alternative method involves the nucleophilic addition of benzylamine to indan-2-yl derivatives bearing electrophilic centers, such as epoxides or halomethyl groups.

Example Procedure:

- Step 1: Preparation of an indan-2-yl epoxide or halomethyl intermediate.

- Step 2: Nucleophilic ring-opening or substitution by benzylamine under basic or neutral conditions.

- Step 3: Work-up and purification to isolate the cis-amino alcohol.

Reaction Conditions and Yields:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Water, ethanol, or mixed aqueous media | Water often used for green chemistry |

| Base | Sodium hydroxide or organic bases | Facilitates nucleophilic attack |

| Temperature | Room temperature to 50 °C | Mild conditions preferred |

| Reaction Time | 1–24 hours | Depends on substrate and solvent |

| Yield | 70–90% | High yields with optimized protocols |

| Stereoselectivity | High cis-selectivity reported | Controlled by ring strain and reaction conditions |

Notes: Recent green chemistry approaches have utilized metal catalyst-free one-pot syntheses in aqueous media, improving environmental sustainability without compromising yield or selectivity.

Research Findings and Data Integration

Representative Synthesis Example

A metal catalyst-free, one-pot synthesis of related amino alcohols in water has been reported, which can be adapted for the preparation of (cis-1-Benzylamino-indan-2-yl)-methanol analogs. This method involves the reaction of benzyl-substituted aminophenols with epichlorohydrin under basic aqueous conditions, yielding the corresponding amino alcohols with high regio- and stereoselectivity.

| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-Benzyl-2-aminophenol | NaOH | H2O | 25 | 4 | 79 | High regioselectivity |

| 2 | Substituted aminophenols | NaOH | H2O | 25 | 4–6 | 70–85 | Tolerant to various groups |

| 3 | N-Benzyl-2-aminophenol | Et3N | MeOH | 50 | 14 | 45 | Lower yield, longer time |

This approach highlights the feasibility of synthesizing benzylamino-substituted indan-2-yl methanols under mild and green conditions, emphasizing the importance of base choice and solvent in optimizing yield and selectivity.

Mechanistic Insights

The reaction mechanism involves:

- Formation of a dianion intermediate from the aminophenol under strong base conditions.

- Selective N-alkylation by epichlorohydrin leading to ring closure.

- Stereoselective ring opening or rearrangement yielding the cis-amino alcohol.

This mechanism explains the high regio- and stereoselectivity observed experimentally.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Stereoselectivity (cis) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Reductive amination | 1-Indanone + benzylamine | NaBH4 or chiral borohydrides | MeOH, EtOH | 0–25 °C | 60–85 | Up to 90% | Simple, well-established | May require chiral catalysts |

| Nucleophilic addition | Indan-2-yl epoxide/halide | Benzylamine, NaOH | Water, EtOH | 25–50 °C | 70–90 | High | Green chemistry, metal-free | Requires preparation of intermediates |

| One-pot metal-free synthesis | N-Benzyl-2-aminophenol + epichlorohydrin | NaOH | Water | Room temp (25 °C) | ~79 | High | Mild, environmentally friendly | Limited to certain substrates |

Chemical Reactions Analysis

Types of Reactions

(cis-1-Benzylamino-indan-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzylamino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (cis-1-Benzylamino-indan-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- (1H-Benzoimidazol-2-yl)methanol: A heterocyclic compound with a benzimidazole core and a hydroxymethyl group. Unlike (cis-1-Benzylamino-indan-2-yl)-methanol, it lacks the indan ring and amino substitution, resulting in distinct electronic and steric properties .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (%) | LogP |

|---|---|---|---|---|

| (cis-1-Benzylamino-indan-2-yl)-methanol | ~285.35 | Not reported | Moderate (~40–50%*) | ~1.8† |

| (1H-Benzoimidazol-2-yl)methanol | ~148.16 | 127–129‡ | High (~88%) | ~0.5‡ |

| Indan-2-ol | 134.18 | 38–40 | Low (~5%) | ~2.1 |

*Estimated based on structural similarity to benzylamino-alcohols. †Predicted using fragment-based methods (e.g., XLogP3). ‡Data from Xia et al. (2013) and Dekhane et al. (2010) .

- Solubility: The hydroxymethyl group in (cis-1-Benzylamino-indan-2-yl)-methanol enhances water solubility compared to non-polar indan derivatives (e.g., indan-2-ol) but is less soluble than (1H-Benzoimidazol-2-yl)methanol due to the bulky benzylamino group .

- LogP: The compound’s moderate lipophilicity (LogP ~1.8) suggests better membrane permeability than (1H-Benzoimidazol-2-yl)methanol (LogP ~0.5), favoring absorption in biological systems.

Pharmacological and Biochemical Profiles

- (1H-Benzoimidazol-2-yl)methanol: Exhibits antimicrobial and antifungal activity due to its benzimidazole core, which chelates metal ions in microbial enzymes . In contrast, (cis-1-Benzylamino-indan-2-yl)-methanol’s amino-alcohol structure may target adrenergic or dopaminergic receptors, analogous to propranolol or salbutamol derivatives .

- Indan-2-ol derivatives : Primarily used as intermediates in organic synthesis. Their lack of functional groups limits bioactivity.

- Stereochemical Impact: The cis-configuration of (cis-1-Benzylamino-indan-2-yl)-methanol likely enhances binding affinity to chiral receptors compared to trans-isomers, as seen in β-blockers like atenolol .

Q & A

Basic: What are the recommended methods for synthesizing (cis-1-Benzylamino-indan-2-yl)-methanol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves reductive amination between indan-2-yl-methanol derivatives and benzylamine, with stereochemical control achieved using chiral catalysts or solvents. Optimization includes:

- Temperature and Solvent Effects : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield by stabilizing intermediates .

- Catalyst Selection : Palladium or nickel catalysts enhance enantioselectivity; reaction progress should be monitored via TLC or HPLC .

- Workup and Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the cis isomer. Purity is confirmed by melting point and NMR .

Advanced: How can stereochemical integrity be maintained during purification, and what analytical techniques validate the cis-configuration?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., Chiralpak AD-H) to separate enantiomers. Retention times correlate with configuration .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. CCDC deposition (e.g., CCDC 1850211-like protocols) ensures reproducibility .

- NOESY NMR : Cross-peaks between benzyl protons and indan protons confirm cis spatial proximity .

Basic: What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, and water (pH 1–14) to identify optimal solvents for biological assays. Poor aqueous solubility may necessitate prodrug strategies .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products indicate susceptibility to hydrolysis or oxidation .

- LogP Determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity, informing drug delivery systems .

Advanced: How can researchers resolve contradictory data between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- DFT Calibration : Compare computed (e.g., Gaussian or ORCA software) vs. experimental IR or NMR spectra. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Systematic Variation : Test reaction variables (e.g., solvent dielectric constant) to identify discrepancies between theory (idealized conditions) and practice .

- Error Analysis : Use statistical tools (e.g., RSD) to quantify instrument variance in spectroscopic data .

Basic: What safety protocols are essential when handling (cis-1-Benzylamino-indan-2-yl)-methanol in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile amines .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and consult a physician with the compound’s SDS .

Advanced: How can researchers design experiments to probe the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

- Dose-Response Studies : Use IC50/EC50 assays (e.g., MTT for cytotoxicity) across 3–5 logarithmic concentrations to establish selectivity .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

- Off-Target Screening : Utilize kinase or GPCR panels to identify unintended interactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbinol (-CH2OH) and benzylamino protons. Coupling constants (J) indicate cis/trans isomerism .

- HRMS : Confirm molecular formula with <2 ppm mass error. Electrospray ionization (ESI+) is preferred for polar derivatives .

- IR Spectroscopy : O-H stretches (~3200 cm⁻¹) and C-N stretches (~1250 cm⁻¹) validate functional groups .

Advanced: How can in silico modeling predict metabolic pathways or toxicity profiles for this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG inhibition .

- Metabolite Identification : Run docking simulations (AutoDock Vina) with liver cytochrome enzymes (e.g., CYP3A4) to predict oxidation sites .

- Toxicity Alerts : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., mutagenic benzidine analogs) .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Desiccants : Use silica gel or molecular sieves in containers to absorb moisture .

- Long-Term Stability : Perform annual HPLC reassessment; discard if purity drops below 95% .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Methodological Answer:

- Standardized Protocols : Publish detailed procedures (e.g., equivalents, stirring rates) in supplementary materials .

- Interlab Studies : Collaborate to test synthesis under identical conditions; use statistical tools (ANOVA) to identify variance sources .

- Catalyst Lot Analysis : Characterize metal catalysts via ICP-MS to trace impurities affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.